(5Z)-3-{[(2-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-{[(2-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, an isopropyl-substituted phenyl group, and a methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{[(2-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thiazolidinone precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s structure allows it to interact with various biomolecules, making it a candidate for drug development. Its potential as an enzyme inhibitor or receptor modulator is of particular interest.
Medicine
Medicinally, (5Z)-3-{[(2-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings. Its unique structure can impart desirable properties to these materials, such as enhanced durability or specific chemical resistance.
Mechanism of Action
The mechanism of action of (5Z)-3-{[(2-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share the aniline ring structure but differ in their substitution patterns and functional groups.
Carboxymethyl Chitosan Hydrogels: While not structurally similar, these hydrogels share some functional similarities in their applications in biomedical research.
Uniqueness
What sets (5Z)-3-{[(2-METHYLPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N2OS2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(5Z)-3-[(2-methylanilino)methyl]-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2OS2/c1-14(2)17-10-8-16(9-11-17)12-19-20(24)23(21(25)26-19)13-22-18-7-5-4-6-15(18)3/h4-12,14,22H,13H2,1-3H3/b19-12- |
InChI Key |
TVKFFGMTUDTLAE-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCN2C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S |
Origin of Product |
United States |
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